2-氨基-3-(2-喹啉-4-基)丙酸盐酸水合物

描述

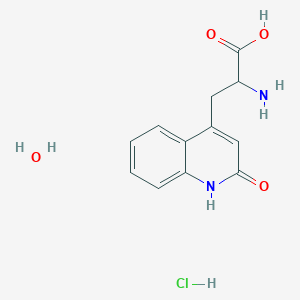

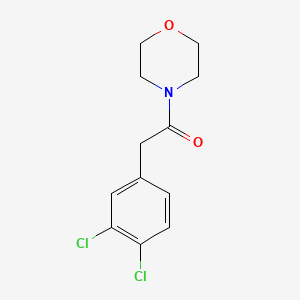

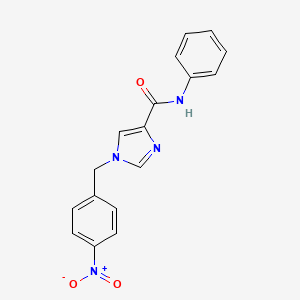

2-Amino-3-(2-quinolon-4-yl)propionic acid hydrochloride hydrate, also known as 3-(2-Oxo-1,2-dihydro-4-quinolinyl)alanine dihydrochloride dihydrate , is a chemical compound with the molecular formula C12H18Cl2N2O5 . It is an alanine derivative and has a molecular weight of 341.188 Da .

Molecular Structure Analysis

The molecular structure of this compound is based on a quinoline core, which is a heterocyclic aromatic organic compound. It also contains an amino group and a propionic acid group .科学研究应用

氢键和喹啉酸衍生物的多态性

对喹啉酸盐(该化合物的结构类似物)的氨基醇盐的研究显示了对氢键和多态性的重要见解。该研究重点研究了三种氨基醇与喹啉-2-羧酸(喹啉酸)反应生成盐。这些化合物通过 X 射线结构分析表征,揭示了独特的氢键和 π∙∙∙π 堆积相互作用,导致不同的多态形式。这项工作强调了喹啉酸衍生物中相互作用的复杂性和多功能性,表明了在材料科学和药物等不同科学应用中的潜力 (Podjed & Modec, 2022)。

合成途径和抗溃疡活性

与盐酸水合物 2-氨基-3-(2-喹啉-4-基)丙酸结构相关的化合物的合成和生物学评估已得到广泛研究。例如,具有类似喹啉酮骨架的化合物雷贝拉唑的光学异构体表明,一个异构体比另一个异构体作为抗溃疡剂的效力明显更高。这表明立体化学在这些化合物的药理活性中起着至关重要的作用。此类发现为通过精确的合成调整开发更有效的抗溃疡药物提供了途径 (Otsubo et al., 1991)。

抗氧化和抗菌特性

对喹啉-羧酸衍生物的酚酸酯和酰胺的研究揭示了有希望的抗氧化和抗菌活性。对这些化合物(与盐酸水合物 2-氨基-3-(2-喹啉-4-基)丙酸具有相同核心结构)的研究表明它们在对抗氧化应激和细菌感染方面具有潜力。此类特性可用于开发针对一系列疾病的新型治疗剂,其中氧化损伤和细菌感染是主要问题 (Shankerrao et al., 2013)。

新型喹啉衍生物的合成

对新型喹啉衍生物的合成研究证明了喹啉作为具有潜在生物活性的新型化合物开发支架的多功能性。这些研究包括通过三组分缩合制备苯并[f]喹啉,突出了喹啉衍生物在有机化学中的合成效用。此类工作为基于喹啉结构(类似于盐酸水合物 2-氨基-3-(2-喹啉-4-基)丙酸)发现新药和新材料奠定了基础 (Kozlov & Basalaeva, 2003)。

未来方向

作用机制

Target of Action

It is known to be an alanine derivative , which suggests that it may interact with biological systems in a manner similar to other alanine derivatives.

Mode of Action

As an alanine derivative, it may interact with various biological systems in a similar manner to other alanine derivatives .

Biochemical Pathways

Amino acids and their derivatives have been known to influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Pharmacokinetics

As an alanine derivative, it may share similar pharmacokinetic properties with other alanine derivatives .

Result of Action

As an alanine derivative, it may share similar effects with other alanine derivatives .

Action Environment

It is recommended to store the compound in a sealed, dry environment at room temperature for optimal stability .

生化分析

Biochemical Properties

It is known that this compound is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In muscle and other tissues that degrade amino acids for fuel, amino groups are collected in the form of glutamate by transamination. Glutamate can then transfer its amino group through the action of alanine aminotransferase to pyruvate, a product of muscle glycolysis, forming alanine and α-ketoglutarate. The alanine is passed into the blood and transported to the liver. This reaction is reversed in the liver where the alanine is converted back to pyruvate by transamination. Depending on the body’s needs, the pyruvate can either be used to construct glucose through gluconeogenesis or it can be catabolized for energy through the citric acid cycle .

Cellular Effects

As an alanine derivative, it may influence various cellular processes, including protein synthesis, cell signaling pathways, and metabolic processes

Molecular Mechanism

As an alanine derivative, it may interact with various biomolecules, potentially influencing enzyme activity and gene expression

Temporal Effects in Laboratory Settings

It is known that the compound is stable under normal conditions

Metabolic Pathways

As an alanine derivative, it may be involved in the glucose-alanine cycle, interacting with enzymes and cofactors in this pathway

属性

IUPAC Name |

2-amino-3-(2-oxo-1H-quinolin-4-yl)propanoic acid;hydrate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3.ClH.H2O/c13-9(12(16)17)5-7-6-11(15)14-10-4-2-1-3-8(7)10;;/h1-4,6,9H,5,13H2,(H,14,15)(H,16,17);1H;1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSQZQONBUIXIAB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)N.O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1'-{[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]sulfonyl}-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine](/img/structure/B2840525.png)

![2-(5-(4-(cyclopropanecarbonyl)piperazin-1-yl)-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2840526.png)

![N-(4-chlorophenyl)-2-(3,4-dimethylphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2840530.png)

![2-Phenoxy-1-[4-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]ethanone](/img/structure/B2840535.png)

![2-(4-bromobenzyl)-4-(2-methoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2840536.png)